Cas no 3613-97-6 (Acetamide,N,N-diethyl-2-phenoxy-)
3613-97-6 structure
Product Name:Acetamide,N,N-diethyl-2-phenoxy-
CAS-nummer:3613-97-6
MF:C12H17NO2
MW:207.268883466721
CID:307308
PubChem ID:19228
Update Time:2025-04-19
Acetamide,N,N-diethyl-2-phenoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetamide,N,N-diethyl-2-phenoxy-
- N,N-diethyl-2-phenoxyacetamide
- 3613-97-6
- beta-Repellin
- CAKRCYBQYAFXDI-UHFFFAOYSA-N
- Phenoxyacetic N,N-diethylamide
- Phenoxyacetic acid diethylamide
- N,N-diethylphenoxyacetamide
- N,N-Diethylamide of phenoxyacetic acid
- ACETAMIDE, N,N-DIETHYL-2-PHENOXY-
- BRN 1912257
- AKOS003410777
- AI3-28924
- DTXSID70189710
- SCHEMBL10013763
-
- Inchi: 1S/C12H17NO2/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
- InChI-sleutel: CAKRCYBQYAFXDI-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1)CC(N(CC)CC)=O
Berekende eigenschappen
- Exacte massa: 207.12601
- Monoisotopische massa: 207.126
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 5
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 29.5A^2
Experimentele eigenschappen
- Dichtheid: 1.034
- Kookpunt: 329.6°Cat760mmHg
- Vlampunt: 153.1°C
- Brekindex: 1.509
- PSA: 29.54
Acetamide,N,N-diethyl-2-phenoxy- Gerelateerde literatuur
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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